molecular formula C9H9NO2S B8365053 1-(3-Furyl)-1-(4-methyl-5-thiazolyl)methanol

1-(3-Furyl)-1-(4-methyl-5-thiazolyl)methanol

Cat. No. B8365053
M. Wt: 195.24 g/mol
InChI Key: YDEHXQQXLGIPPM-UHFFFAOYSA-N
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Patent
US05712299

Procedure details

4-Methylthiazole (3g) in dry diethyl ether was added dropwise to a stirred solution of n-butyllithium (1.6M in hexanes, 21ml) in diethyl ether (20ml) at -78° C. under an atmosphere of dry nitrogen. After 30 minutes, trimethylsilylchloride (3.9ml) was added and the mixture was then allowed to warm to 0° C. The mixture was then cooled to -78° C. and further n-butyllithium (21ml) was added. The mixture was warmed to 0° C. After 30 minutes the mixture was again cooled to -78° C. and 3-furaldehyde (5g) in diethyl ether (10ml) was added. The mixture was allowed to warm to room temperature and after 30 minutes saturated aqueous sodium hydrogen carbonate was added. The reaction mixture was extracted with diethyl ether in the usual manner to give the crude product which was then purified by flash chromatography on silica gel to give the title compound. M.p. 44°-46° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][S:5][CH:6]=1.C([Li])CCC.C[Si](Cl)(C)C.[O:17]1[CH:21]=[CH:20][C:19]([CH:22]=[O:23])=[CH:18]1.C(=O)([O-])O.[Na+]>C(OCC)C>[O:17]1[CH:21]=[CH:20][C:19]([CH:22]([C:6]2[S:5][CH:4]=[N:3][C:2]=2[CH3:1])[OH:23])=[CH:18]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CSC1
Name
Quantity
21 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3.9 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
21 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C(C=C1)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to -78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
After 30 minutes the mixture was again cooled to -78° C.
Duration
30 min
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether in the usual manner
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was then purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C=C(C=C1)C(O)C1=C(N=CS1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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